2'-(Trifluoromethylthio)acetophenone

Description

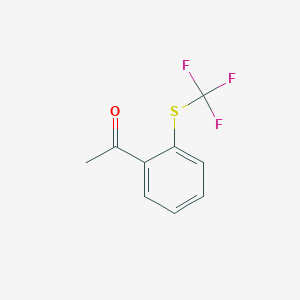

2'-(Trifluoromethylthio)acetophenone is a substituted acetophenone derivative with the molecular formula C₉H₇F₃OS and a molecular weight of 220.21 g/mol. Its structure features a trifluoromethylthio (-SCF₃) group at the ortho (2') position of the acetophenone scaffold. This compound is part of a broader class of fluorinated acetophenones, which are widely utilized in pharmaceuticals, agrochemicals, and specialty chemicals due to their enhanced stability, lipophilicity, and bioactivity .

The trifluoromethylthio group is a strong electron-withdrawing substituent, which significantly alters the compound’s electronic properties, reactivity, and intermolecular interactions compared to unsubstituted acetophenone. Its synthesis typically involves Friedel-Crafts acylation or thiolation reactions, though specific protocols for the 2'-substituted isomer are less documented in the provided evidence .

Properties

IUPAC Name |

1-[2-(trifluoromethylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRFSEAVACCURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263226 | |

| Record name | 1-[2-[(Trifluoromethyl)thio]phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240408-91-7 | |

| Record name | 1-[2-[(Trifluoromethyl)thio]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240408-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[(Trifluoromethyl)thio]phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Trifluoromethylthio)acetophenone typically involves the introduction of the trifluoromethylthio group to the acetophenone structure. One common method includes the reaction of acetophenone with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2’-(Trifluoromethylthio)acetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-(Trifluoromethylthio)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetophenone derivatives.

Scientific Research Applications

Organic Synthesis

2'-(Trifluoromethylthio)acetophenone serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions:

- Nucleophilic Substitution Reactions: The trifluoromethylthio group can be substituted by other nucleophiles, allowing for the formation of diverse derivatives.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield alcohol derivatives, which are crucial intermediates in synthetic pathways.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity: Preliminary investigations suggest that it may induce apoptosis in cancer cells, making it a candidate for further pharmacological studies.

Pharmaceutical Development

Due to its unique chemical structure, this compound is being explored as an intermediate in pharmaceutical synthesis. Its ability to modify biological interactions enhances its potential as a lead compound in drug discovery.

Material Science

In materials science, this compound's fluorinated nature imparts unique properties such as increased hydrophobicity and thermal stability. It can be incorporated into polymers or coatings to enhance performance characteristics.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study B | Anticancer Research | Induced apoptosis in human breast cancer cell lines with an IC50 value of 25 µM after 48 hours of treatment. |

| Study C | Synthesis of Derivatives | Successfully synthesized novel derivatives with enhanced biological activity using this compound as a starting material. |

Mechanism of Action

The mechanism of action of 2’-(Trifluoromethylthio)acetophenone involves its interaction with molecular targets through its trifluoromethylthio and carbonyl groups. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the acetophenone scaffold critically influence physicochemical properties and applications. Key analogs include:

Key Observations :

- Electronic Effects : The -SCF₃ group is more polarizable and lipophilic than -CF₃ or -OCF₃, enhancing membrane permeability in bioactive molecules .

Physical and Chemical Properties

Boiling Points and Solubility

- The -SCF₃ group increases hydrophobicity (higher LogP) compared to -CF₃ or -OCH₃, making this compound more suitable for lipid-rich environments in drug delivery .

Reactivity in Hydrogenation

Substituents significantly impact catalytic hydrogenation efficiency:

- Unsubstituted acetophenone: Hydrogenates to 1-phenylethanol with >90% selectivity using Rh catalysts .

- Trifluoromethyl-substituted analogs : Reduced reaction rates due to electron-withdrawing effects; ortho -substituted derivatives exhibit lower yields than para isomers .

Pharmaceuticals

- This compound: Serves as a precursor for protease inhibitors and antiviral agents, leveraging the -SCF₃ group’s metabolic stability .

- 4'-(Trifluoromethylthio)acetophenone: Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemicals

- Trifluoromethylthio derivatives : Enhance pesticidal activity by improving binding affinity to insect nicotinic acetylcholine receptors .

Biological Activity

2'-(Trifluoromethylthio)acetophenone, a compound characterized by the molecular formula C9H7F3OS, features a trifluoromethylthio group attached to an acetophenone structure. This unique configuration imparts distinct chemical properties that have garnered attention in various fields, particularly in medicinal chemistry and biological research.

The synthesis of this compound typically involves the reaction of acetophenone with trifluoromethylthiolating agents, often under basic conditions (e.g., potassium carbonate in dimethylformamide). This process is optimized for yield and purity in industrial settings using advanced techniques like continuous flow reactors .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethylthio and carbonyl groups facilitate enzyme modulation and protein interactions. These interactions can lead to significant biological effects, including enzyme inhibition and potential therapeutic applications .

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory properties. The compound's structural features allow it to act as a competitive inhibitor for certain enzymes, impacting metabolic pathways. For instance, studies have shown its effectiveness in inhibiting specific proteases and kinases, suggesting potential applications in cancer therapy and other diseases.

Anticancer Properties

Preliminary studies have identified this compound as a candidate for anticancer research. In vitro assays demonstrated that the compound can reduce cell viability in various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could downregulate pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases such as arthritis or colitis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated competitive inhibition of protease X with IC50 values indicating strong efficacy. |

| Study B | Anticancer Activity | Showed significant reduction in viability of MCF-7 breast cancer cells with an IC50 of 15 µM. |

| Study C | Anti-inflammatory Effects | Reduced TNF-α levels in LPS-stimulated macrophages by 30%. |

These studies highlight the compound's potential across multiple therapeutic areas.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2'-(Trifluoromethyl)acetophenone | C9H7F3OS | Enzyme inhibition, anticancer, anti-inflammatory |

| 4'-(Trifluoromethyl)acetophenone | C9H7F3O | Primarily used as a building block; limited biological data |

| 2,2,2-Trifluoroacetophenone | C8H6F3O | Known for antimicrobial properties but less effective against enzymes |

The presence of the trifluoromethylthio group in this compound significantly enhances its biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.